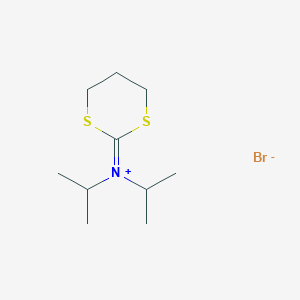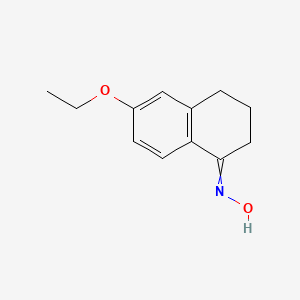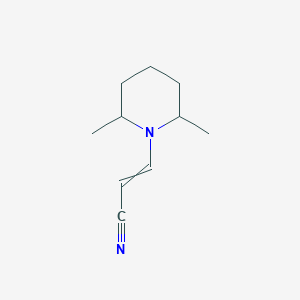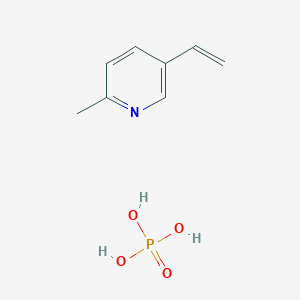
5-Ethenyl-2-methylpyridine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2-methylpyridine;phosphoric acid is an organic compound that combines the properties of both 5-ethenyl-2-methylpyridine and phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-2-methylpyridine typically involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . The reaction can be represented as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ]
For the preparation of 5-ethenyl-2-methylpyridine;phosphoric acid, the synthesized 5-ethenyl-2-methylpyridine is reacted with phosphoric acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2-methylpyridine;phosphoric acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various halogenating agents and catalysts are used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid is a major product formed from the oxidation of 5-ethenyl-2-methylpyridine.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-Ethenyl-2-methylpyridine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethenyl-2-methylpyridine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: A similar
Properties
CAS No. |
67190-50-5 |
|---|---|
Molecular Formula |
C8H12NO4P |
Molecular Weight |
217.16 g/mol |
IUPAC Name |
5-ethenyl-2-methylpyridine;phosphoric acid |
InChI |
InChI=1S/C8H9N.H3O4P/c1-3-8-5-4-7(2)9-6-8;1-5(2,3)4/h3-6H,1H2,2H3;(H3,1,2,3,4) |
InChI Key |
MDAVLTURHCCDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C=C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



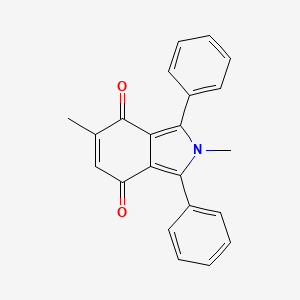
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
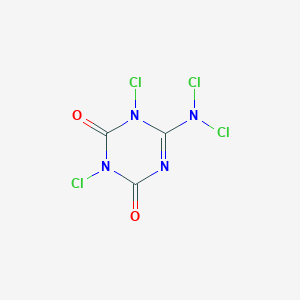
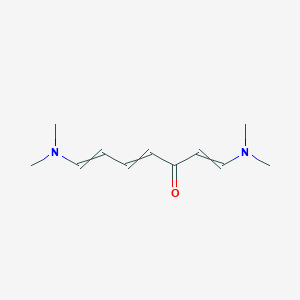
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)

